Cas no 75318-68-2 (Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-)

Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl- structure
75318-68-2 structure
Product Name:Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-
CAS-nummer:75318-68-2
MF:C23H16N2
MW:320.386545181274
CID:539759
PubChem ID:1338745
Update Time:2025-04-19

Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl- Chemische en fysische eigenschappen

Naam en identificatie

    • Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-
    • 2-(4-phenylphenyl)imidazo[2,1-a]isoquinoline
    • 4E6ZHJ6K8L
    • 2-([1,1'-Biphenyl]-4-yl)imidazo[2,1-a]isoquinoline
    • NIOSH/NI3011000
    • 75318-68-2
    • XAFVGEWJDSHKNF-UHFFFAOYSA-N
    • AKOS005378757
    • NI30110000
    • Imidazo(2,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-
    • 2-(4-Biphenylyl)imidazo(2,1-a)isoquinoline
    • L-14510
    • Imidazo(2,1-a)isoquinoline, 2-(4-biphenylyl)-
    • UNII-4E6ZHJ6K8L
    • STK019752
    • 2-(biphenyl-4-yl)imidazo[2,1-a]isoquinoline
    • 2-(4-Phenylphenyl)imidazo(2,1-a)isoquinoline
    • 2-(4-Biphenylyl)imidazo[2,1-a]isoquinoline
    • DTXSID30361813
    • 2-(1,1'-Biphenyl)-4-ylimidazo(2,1-a)isoquinoline
    • 2-Biphenyl-4-yl-imidazo(2,1-a)isoquinoline
    • L14510
    • 2-[(1,1'-Biphenyl)-4-yl]-imidazo[2,1-a]isoquinoline
    • SCHEMBL11252935
    • Inchi: 1S/C23H16N2/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)22-16-25-15-14-19-8-4-5-9-21(19)23(25)24-22/h1-16H
    • InChI-sleutel: XAFVGEWJDSHKNF-UHFFFAOYSA-N
    • LACHT: N12C=CC3C=CC=CC=3C1=NC(C1C=CC(C3C=CC=CC=3)=CC=1)=C2

Berekende eigenschappen

  • Exacte massa: 320.13148
  • Monoisotopische massa: 320.131348519g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 435
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.3
  • Topologisch pooloppervlak: 17.3Ų

Experimentele eigenschappen

  • PSA: 17.3
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie